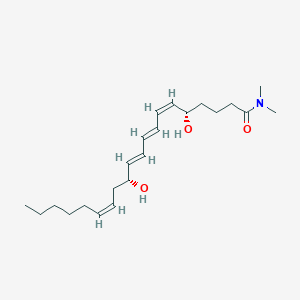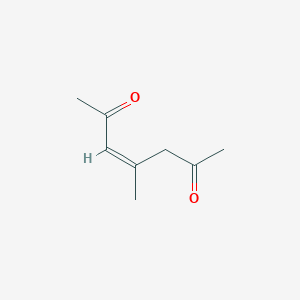
TMIO
描述
TMIO is an organic compound with the molecular formula C6H10N2O. It is a nitrone spin trapping agent used for detecting free radicals in various chemical and biological systems . This compound is known for its ability to form spin adducts with short-lived free radicals, making it valuable in research applications.
科学研究应用
TMIO is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used in spin trapping studies to detect and identify free radicals in chemical reactions.
Biology: Employed in studies involving oxidative stress and radical-mediated biological processes.
Medicine: Investigated for its potential in detecting and mitigating oxidative damage in biological systems.
Industry: Utilized in the development of sensors and materials that require radical detection capabilities.
作用机制
Target of Action
The primary targets of TMIO are O-, C-, and S-centered radicals . These radicals are unstable atoms or molecules that have unpaired valence electrons, which can lead to various chemical reactions.
Mode of Action
This compound acts as a nitrone spin trapping agent . In this role, it forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. This means that this compound can effectively trap these radicals and prevent them from causing further damage.
Result of Action
The primary result of this compound’s action is the neutralization of harmful free radicals . By trapping these radicals, this compound can prevent oxidative stress and potential damage to cellular components. This makes this compound a valuable tool in studying oxidative stress and related conditions.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as copper ions, can catalyze the production of free oxygen radicals. .
生化分析
Biochemical Properties
2,2,4-Trimethyl-2H-imidazole 1-oxide is used in spin trapping studies. It forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. It does not trap superoxide radicals, making it an effective tool for distinguishing OH and thiol radicals in the presence of superoxide radicals.
Cellular Effects
It is known to be a selective, cell permeable and non-toxic spin trap for peroxynitrite and secondary O-, C-, S-, and N- centered free radicals .
Molecular Mechanism
The molecular mechanism of 2,2,4-Trimethyl-2H-imidazole 1-oxide involves the formation of spin adducts with various short-lived free radicals. This process allows for the detection and identification of these radicals, which can be crucial in understanding biochemical reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TMIO typically involves the oxidation of 2,2,4-trimethylimidazole. One common method is the reaction of 2,2,4-trimethylimidazole with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
TMIO undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazol-2-ones.
Reduction: Reduction reactions can convert it back to 2,2,4-trimethylimidazole.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate as a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkylating agents under mild conditions.
Major Products Formed
Oxidation: Imidazol-2-ones.
Reduction: 2,2,4-Trimethylimidazole.
Substitution: Alkylated imidazole derivatives.
相似化合物的比较
Similar Compounds
2,2,4-Trimethylimidazole: The parent compound, which lacks the oxide group.
2,4,5-Trimethylimidazole: A structural isomer with different substitution patterns.
1,2,4-Trisubstituted imidazoles: Compounds with various substituents at the 1, 2, and 4 positions.
Uniqueness
TMIO is unique due to its nitrone functionality, which allows it to trap free radicals effectively. This property distinguishes it from other imidazole derivatives that may not have the same radical trapping capabilities .
属性
IUPAC Name |
2,2,4-trimethyl-1-oxidoimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGTNPXWSLRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC([N+](=C1)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327527 | |
| Record name | TMIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136440-22-7 | |
| Record name | TMIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-Trimethyl-2H-imidazole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)


